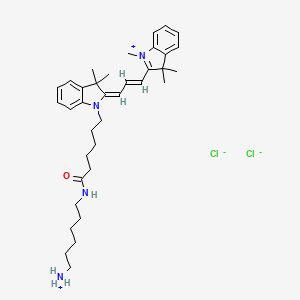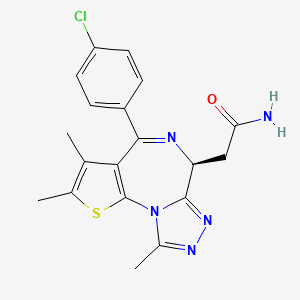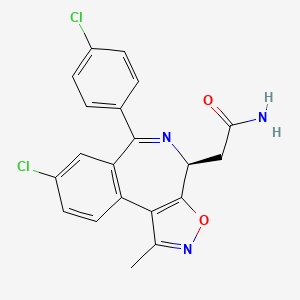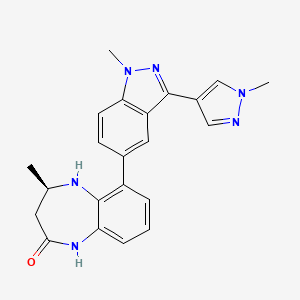
Cianina 3 amina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyanine3 amine, also known as Cyanine 3 amine, is a fluorescent dye belonging to the cyanine family. Cyanine dyes are synthetic dyes that are widely used in various scientific applications due to their bright fluorescence and stability. Cyanine3 amine is particularly known for its bright orange fluorescence and is commonly used in biological labeling and imaging techniques.
Aplicaciones Científicas De Investigación
Cyanine3 amine is widely used in various scientific research applications, including:
Biological Labeling: Cyanine3 amine is used to label nucleic acids and proteins for visualization and quantification purposes.
Genomics and Proteomics: Cyanine3 amine is used in studies involving comparative genomic hybridization, RNA localization, and molecular interaction studies.
Mecanismo De Acción
Target of Action
Cy3 amine, also known as MFCD28385505, is a synthetic dye belonging to the cyanine family . It is primarily used for biological labeling . The primary targets of Cy3 amine are proteins and nucleic acids . It is particularly effective in labeling primary amino groups present at the N-terminus and in lysine side chains of proteins . It can also be used to label nucleic acids .
Mode of Action
The interaction of Cy3 amine with its targets involves the formation of a stable covalent bond . This is achieved through a reaction with amine-reactive fluorophores such as NHS esters, which readily react with primary amino groups . In the context of nucleic acids, Cy3 amine can be incorporated into oligonucleotides internally and at both termini . This interaction minimizes dye–dye and dye–DNA interactions and reduces fluorescence quenching .
Biochemical Pathways
It is known that the fluorescence properties of cy3 amine can be sequence-dependent, with purines in the immediate vicinity increasing the fluorescence intensity of cy3 . This suggests that the interaction of Cy3 amine with its targets could potentially influence the biochemical pathways associated with these targets.
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Cy3 amine is limited. It is known that cy3 amine has an excitation peak at 555 nm and an emission peak at 569 nm , which suggests that it can be readily detected in biological systems
Result of Action
The primary result of Cy3 amine’s action is the generation of fluorescence, which can be used for visualization and quantification purposes in biological research . For instance, it has been used successfully in mutation detection . Moreover, the fluorescence properties of
Análisis Bioquímico
Biochemical Properties
Cy3 amine plays a crucial role in biochemical reactions, particularly in the labeling of biomolecules such as proteins, nucleic acids, and small organic molecules. The free amine group of Cy3 amine allows it to conjugate with reactive groups like NHS esters, carboxy groups, and epoxides, forming stable covalent bonds. This conjugation facilitates the tracking and visualization of biomolecules in various biochemical assays. Cy3 amine interacts with enzymes, proteins, and other biomolecules through covalent bonding, enhancing the detection and analysis of these molecules in complex biological systems .
Cellular Effects
Cy3 amine has significant effects on various types of cells and cellular processes. It is commonly used to label nucleic acids and proteins, allowing researchers to study cell signaling pathways, gene expression, and cellular metabolism. Cy3 amine can influence cell function by altering the fluorescence properties of labeled biomolecules, thereby providing insights into cellular dynamics. For instance, Cy3 amine has been shown to enhance the fluorescence of nucleic acids, making it a valuable tool in molecular biology techniques such as fluorescence in situ hybridization (FISH) and quantitative PCR (qPCR) .
Molecular Mechanism
The molecular mechanism of Cy3 amine involves its ability to form covalent bonds with biomolecules, leading to changes in their fluorescence properties. Cy3 amine binds to nucleic acids and proteins through its free amine group, which reacts with reactive groups on the target molecules. This binding interaction results in the formation of stable conjugates that exhibit enhanced fluorescence. Additionally, Cy3 amine can participate in Förster resonance energy transfer (FRET) studies, where it acts as a donor or acceptor fluorophore, providing valuable information on molecular interactions and conformational changes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Cy3 amine can change over time due to factors such as stability and degradation. Cy3 amine is known for its stability under various experimental conditions, but prolonged exposure to light and certain chemical environments can lead to photobleaching and degradation. These changes can affect the fluorescence intensity and accuracy of experimental results. Long-term studies have shown that Cy3 amine maintains its fluorescence properties for extended periods, making it suitable for in vitro and in vivo applications .
Dosage Effects in Animal Models
The effects of Cy3 amine vary with different dosages in animal models. At low doses, Cy3 amine is generally well-tolerated and does not exhibit significant toxicity. At higher doses, it can cause adverse effects such as cytotoxicity and tissue damage. Studies have shown that the threshold for toxic effects varies depending on the animal model and the route of administration. It is essential to optimize the dosage of Cy3 amine to achieve the desired labeling efficiency while minimizing potential adverse effects .
Metabolic Pathways
Cy3 amine is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its stability and activity. The metabolic fate of Cy3 amine includes conjugation with biomolecules, followed by cellular uptake and distribution. Enzymes such as esterases and proteases can modify Cy3 amine, affecting its fluorescence properties and biological activity. These metabolic interactions play a crucial role in determining the efficacy and specificity of Cy3 amine in biochemical assays .
Transport and Distribution
Cy3 amine is transported and distributed within cells and tissues through various mechanisms. It can interact with transporters and binding proteins that facilitate its cellular uptake and localization. Once inside the cell, Cy3 amine can accumulate in specific compartments, such as the nucleus or mitochondria, depending on the targeting signals and post-translational modifications. The distribution of Cy3 amine within cells is critical for its effectiveness in labeling and tracking biomolecules .
Subcellular Localization
The subcellular localization of Cy3 amine is influenced by its chemical structure and the presence of targeting signals. Cy3 amine can be directed to specific cellular compartments, such as the nucleus, cytoplasm, or organelles, through interactions with targeting proteins and post-translational modifications. This localization is essential for studying the spatial and temporal dynamics of biomolecules in living cells. Cy3 amine’s ability to target specific subcellular regions enhances its utility in various imaging and diagnostic applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Cyanine3 amine typically involves the nucleophilic substitution of a halogen atom in a polymethine chain with an amino group. This reaction is commonly used for the synthesis of various cyanine dyes. The reaction conditions often involve the use of solvents such as methanol or acetonitrile and may require heating to facilitate the substitution reaction .
Industrial Production Methods
In industrial settings, the production of Cyanine3 amine involves large-scale synthesis using automated equipment to ensure consistency and purity. The process includes the purification of the dye through repeated precipitation using solvents like hexane and dichloromethane .
Análisis De Reacciones Químicas
Types of Reactions
Cyanine3 amine undergoes various chemical reactions, including:
Oxidation: Cyanine3 amine can be oxidized to form different products depending on the reaction conditions.
Reduction: Reduction reactions can modify the dye’s fluorescence properties.
Common Reagents and Conditions
Common reagents used in reactions with Cyanine3 amine include:
N-hydroxysuccinimide esters (NHS esters): Used for labeling and crosslinking primary amines.
Imidoesters: Another class of reagents used for crosslinking and labeling.
Major Products Formed
The major products formed from reactions involving Cyanine3 amine depend on the specific reaction conditions. For example, photolysis of Cyanine3 amine can lead to the formation of pyrrolidones or carboxylic acids depending on the solvent used .
Comparación Con Compuestos Similares
Cyanine3 amine is part of the cyanine dye family, which includes other compounds such as Cy5 and Cy7. These dyes differ in the length of their polymethine chains and their fluorescence properties. For example:
Cy5: A pentamethine cyanine dye that fluoresces in the red region of the spectrum.
Cy7: A heptamethine cyanine dye that fluoresces in the near-infrared region.
Cyanine3 amine is unique in its bright orange fluorescence and its stability under various conditions, making it a valuable tool in scientific research.
Propiedades
IUPAC Name |
6-[6-[(2E)-3,3-dimethyl-2-[(E)-3-(1,3,3-trimethylindol-1-ium-2-yl)prop-2-enylidene]indol-1-yl]hexanoylamino]hexylazanium;dichloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H50N4O.2ClH/c1-35(2)28-18-10-12-20-30(28)39(5)32(35)22-17-23-33-36(3,4)29-19-11-13-21-31(29)40(33)27-16-8-9-24-34(41)38-26-15-7-6-14-25-37;;/h10-13,17-23H,6-9,14-16,24-27,37H2,1-5H3;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYQVCEXMTWTAMW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC=CC=C2[N+](=C1C=CC=C3C(C4=CC=CC=C4N3CCCCCC(=O)NCCCCCC[NH3+])(C)C)C)C.[Cl-].[Cl-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C2=CC=CC=C2[N+](=C1/C=C/C=C/3\C(C4=CC=CC=C4N3CCCCCC(=O)NCCCCCC[NH3+])(C)C)C)C.[Cl-].[Cl-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H52Cl2N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
627.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![sodium;1,2,3,5,6,7-hexahydro-s-indacen-4-ylcarbamoyl-[4-(2-hydroxypropan-2-yl)furan-2-yl]sulfonylazanide](/img/structure/B606777.png)




![3-(1,2,3,6-tetrahydropyridin-4-yl)-1,4-dihydropyrrolo[3,2-b]pyridin-5-one;dihydrochloride](/img/structure/B606788.png)
![[(2R,3R,4R,5R,6R)-3,4,5-triacetyloxy-6-[2-[1'-acetyl-7-[2-[(2R,3R,4R,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]ethynyl]spiro[fluorene-9,4'-piperidine]-2-yl]ethynyl]oxan-2-yl]methyl acetate](/img/structure/B606790.png)
![2-[(4S)-6-(4-chlorophenyl)-1-methyl-4H-[1,2]oxazolo[5,4-d][2]benzazepin-4-yl]acetamide](/img/structure/B606791.png)






